4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves the reaction of 4-bromo-2-hydroxyacetophenone and N-(4-fluorobenzyl)-N-methyl-2-(prop-2-en-1-yl)aniline. This process is usually carried out through a one-pot reaction in the presence of acetic acid and catalytic hydrochloric acid.Molecular Structure Analysis
The compound has a molecular weight of 324.19 g/mol, and its molecular formula is C15H15BrFNO . Its chemical structure includes two benzene rings, a bromide, and a phenol group.Chemical Reactions Analysis
The mechanism of excitation and emission is well understood with the help of quantum mechanical calculations . In the present work, to understand the theoretical information of the compound from quantum mechanical calculation, the 2-[(E)-[(4-bromo-2-fluorophenyl)imino)methyl]phenol compound has been synthesized .Physical and Chemical Properties Analysis
This compound is slightly soluble in water and has a melting point of 137°C. It has a pale yellow color.Scientific Research Applications
1. Modeling the Active Site of Type 3 Copper Proteins
The compound is used in synthesizing ligands to model the active site of type 3 copper proteins. Research demonstrates that the presence of a thioether group close to the metal site influences catecholase activity, which is significant for understanding the biochemical mechanisms in copper proteins (Merkel et al., 2005).
2. Synthesis of Novel Compounds
The compound is involved in the synthesis of unique chemical structures. For example, it has been used to create specific phenol derivatives, which are further studied for their structural properties and potential applications (Sun Ducheng, 2012).
3. Development of Schiff Base Compounds
Schiff base compounds synthesized using 4-bromo-2-fluorobenzaldehyde have been studied for their molecular structures and potential applications. This research is crucial for designing new materials with specific properties (S. G. Jagadhani et al., 2015).
4. Molecular Structure Analysis
The compound is central to research that focuses on understanding the molecular structure and properties of synthesized compounds. Studies have been conducted to compare the molecular geometry obtained from X-ray crystallography with computational results, enhancing our understanding of molecular structures (A. D. Khalaji et al., 2017).
5. Carboxylation-Dehydroxylation of Phenolic Compounds
Research has explored the potential for carboxylation-dehydroxylation of phenolic compounds, including derivatives of bromophenol, under methanogenic conditions. This is significant for understanding the microbial transformation of these compounds (J. Bisaillon et al., 1993).
6. Coordination Chemistry and Complex Formation
The compound is used in the study of coordination behavior and complex formation, particularly in the context of copper coordination. This research contributes to the field of inorganic chemistry and coordination compounds (A. Erxleben, 2009).
7. Electrooptical Properties of Substituted Phenols
Research on substituted phenols, including bromophenol derivatives, has implications for the development of materials with specific electrooptical properties. This is relevant for applications in electronics and photonics (G. W. Gray & S. Kelly, 1981).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCKCYVZRRLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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